3-Piperidin-3-ylpropan-1-ol chemical properties
3-Piperidin-3-ylpropan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Piperidin-3-ylpropan-1-ol
Abstract
3-Piperidin-3-ylpropan-1-ol (CAS No. 25175-58-0) is a bifunctional heterocyclic compound featuring a piperidine ring substituted at the 3-position with a propanol chain. This unique structure, containing both a secondary amine and a primary alcohol, makes it a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The presence of two distinct reactive sites on a conformationally flexible scaffold allows for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Piperidin-3-ylpropan-1-ol for researchers and drug development professionals.
Core Chemical and Physical Properties
3-Piperidin-3-ylpropan-1-ol is a solid at ambient temperature.[2] Its bifunctional nature, possessing a basic nitrogen atom and a polar hydroxyl group, governs its solubility and physicochemical characteristics. The molecule contains two hydrogen bond donors (from the -OH and -NH groups) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), suggesting moderate solubility in polar protic solvents.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-piperidin-3-ylpropan-1-ol | [3] |
| Synonyms | 3-(3-Piperidyl)-1-propanol | [3] |
| CAS Number | 25175-58-0 | [2][3] |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [2][3] |
| Appearance | Solid | [2] |
| pKa (Predicted) | 15.16 ± 0.10 (alcohol), ~11 (amine) | [1] |
| XLogP3-AA (Predicted) | 0.6 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
| InChIKey | CHCGEJVYCWSXML-UHFFFAOYSA-N | [2][3] |
| SMILES | C1CC(CNC1)CCCO |[2][3] |
Synthesis and Purification
The most direct and industrially scalable synthesis of 3-Piperidin-3-ylpropan-1-ol involves the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propan-1-ol. This reaction achieves the saturation of the pyridine ring to yield the desired piperidine structure.
Causality in Experimental Design
The choice of catalyst and solvent is critical for the efficient and safe hydrogenation of pyridine derivatives.
-
Catalyst: Noble metal catalysts such as Rhodium (e.g., Rh₂O₃, Rh/C) and Platinum (e.g., PtO₂) are highly effective for pyridine reduction.[4][5][6] Rhodium-based catalysts, in particular, have shown high activity under mild conditions (40-50 °C, 5 bar H₂), which is advantageous for preserving the alcohol functional group.[7]
-
Solvent: The hydrogenation is often performed in a protic, slightly acidic solvent like acetic acid or 2,2,2-trifluoroethanol (TFE).[8][9] The acidic medium protonates the basic nitrogen of the pyridine ring, which prevents the lone pair from binding to and poisoning the metal catalyst surface, thereby maintaining high catalytic activity.[10]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a representative procedure adapted from established methods for the hydrogenation of functionalized pyridines.[7][9]
Step 1: Reactor Setup
-
To a high-pressure hydrogenation vessel, add 3-(pyridin-3-yl)propan-1-ol (1.0 eq).
-
Add the solvent, glacial acetic acid or TFE (approx. 10-15 mL per gram of substrate).
-
Carefully add the catalyst, 5% Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), at a loading of 1-5 mol%.
-
Seal the vessel securely.
Step 2: Hydrogenation Reaction
-
Purge the vessel multiple times with nitrogen gas to remove all oxygen.
-
Purge the vessel multiple times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).[9]
-
Begin vigorous stirring and heat the reaction mixture to 40-50 °C.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 16-24 hours.
Step 3: Work-up and Purification
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in deionized water and basify to pH > 10 by the slow addition of aqueous sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Piperidin-3-ylpropan-1-ol.
-
If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous piperidine derivatives.[11][12]
Expected ¹H NMR (Proton NMR) Characteristics (in CDCl₃, 400 MHz):
-
-CH₂-OH (t, ~3.6 ppm): A triplet corresponding to the two protons adjacent to the hydroxyl group.
-
Piperidine Ring Protons (-CH-, -CH₂-): A complex series of multiplets between ~1.2 ppm and ~3.2 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield (~2.5-3.2 ppm) compared to the other ring protons.
-
-NH and -OH Protons (br s, variable): Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O.
-
Propyl Chain Protons (-CH₂-CH₂-): Multiplets expected around ~1.4-1.7 ppm.
Expected ¹³C NMR (Carbon NMR) Characteristics (in CDCl₃, 101 MHz):
-
-CH₂-OH (~62 ppm): The carbon bearing the hydroxyl group.
-
Piperidine C2, C6 (~46-55 ppm): Carbons adjacent to the nitrogen atom.[12]
-
Piperidine C3, C4, C5 (~25-40 ppm): The remaining carbons of the piperidine ring.
-
Propyl Chain Carbons (~20-35 ppm): The two other carbons of the propyl side chain.
Expected Infrared (IR) Spectroscopy Characteristics:
-
O-H Stretch (broad, ~3300 cm⁻¹): A strong, broad absorption characteristic of an alcohol.
-
N-H Stretch (moderate, ~3250 cm⁻¹): A moderate absorption, potentially overlapping with the O-H band.
-
C-H Stretch (strong, ~2850-2950 cm⁻¹): Strong absorptions from the aliphatic C-H bonds.
-
C-O Stretch (strong, ~1050 cm⁻¹): A strong band indicating the primary alcohol C-O bond.
Expected Mass Spectrometry (MS) Characteristics:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 143.23). High-resolution mass spectrometry should confirm the elemental composition of C₈H₁₇NO.
-
Fragmentation: Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the piperidine ring or the propyl side chain.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-Piperidin-3-ylpropan-1-ol stems from its two orthogonal functional groups. The secondary amine is nucleophilic and basic, while the primary alcohol can be oxidized or converted into other functional groups like esters and ethers. This allows for selective derivatization at either position.
-
N-Functionalization: The secondary amine can readily undergo standard reactions such as N-alkylation, N-acylation (amidation), reductive amination, and sulfonamide formation.
-
O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to an ether via Williamson ether synthesis.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, appearing in drugs targeting a vast range of diseases.[7][8] Its inclusion in a molecule can enhance binding affinity, modulate lipophilicity, and improve metabolic stability and oral bioavailability.
3-Piperidin-3-ylpropan-1-ol serves as an ideal starting point or intermediate in a drug discovery campaign. Its bifunctional nature allows it to be used as a scaffold for building diverse chemical libraries for high-throughput screening. For instance, the hydroxyl group can be used as an attachment point to a solid support for combinatorial synthesis, while the secondary amine is free to react with a diverse set of building blocks. Alternatively, each functional group can be independently modified to systematically probe the structure-activity relationship (SAR) of a lead compound.
Safety, Handling, and Storage
-
Safety: 3-Piperidin-3-ylpropan-1-ol is classified as a combustible solid.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated place.[1]
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